molecular formula C20H17FN2O5S B301779 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

カタログ番号 B301779
分子量: 416.4 g/mol
InChIキー: TXXMJNCHIOTWEK-YVLHZVERSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide, commonly known as DT-010, is a novel thiazolidinedione derivative with potential therapeutic applications. It was first synthesized in 2012 by a team of researchers from the China Pharmaceutical University. Since then, DT-010 has been the subject of extensive scientific research due to its promising pharmacological properties.

作用機序

DT-010 exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
DT-010 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DT-010 has been found to reduce the levels of triglycerides and cholesterol in the blood, making it a potential candidate for the treatment of dyslipidemia.

実験室実験の利点と制限

DT-010 is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various pharmacological assays. However, further studies are needed to determine its safety and efficacy in humans.

将来の方向性

DT-010 has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, including diabetes, cancer, and inflammatory disorders. Future research should focus on optimizing its pharmacological properties, determining its safety and efficacy in humans, and exploring its potential as a lead compound for the development of new drugs.

合成法

DT-010 can be synthesized using a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde and thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with 2-fluoroacetophenone to obtain the final product.

科学的研究の応用

DT-010 has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

製品名

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

分子式

C20H17FN2O5S

分子量

416.4 g/mol

IUPAC名

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN2O5S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)23(20(26)29-17)11-18(24)22-14-6-4-3-5-13(14)21/h3-10H,11H2,1-2H3,(H,22,24)/b17-10-

InChIキー

TXXMJNCHIOTWEK-YVLHZVERSA-N

異性体SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

正規SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。